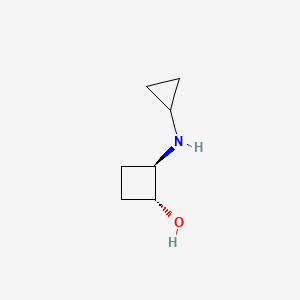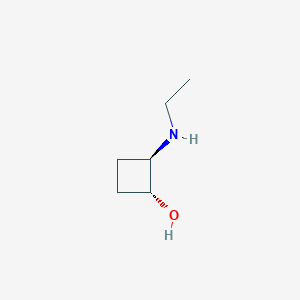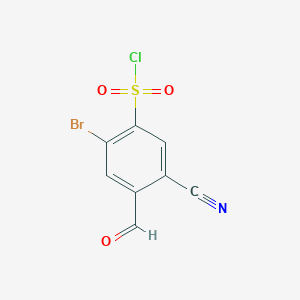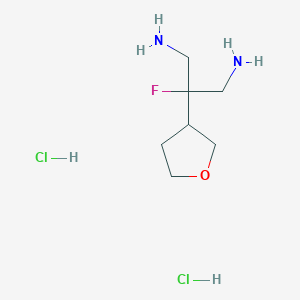
2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride
Descripción general
Descripción
2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride, also known as 2F-OXP-DHC, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble, and volatile compound. 2F-OXP-DHC has been studied for its ability to catalyze and modulate various biochemical and physiological processes. This article will discuss the synthesis method of 2F-OXP-DHC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Electrochemical Fluorination
The electrochemical fluorination (ECF) process is significant in the context of compounds like 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride. Research by Takashi, Tamura, and Sekiya (2005) explored the ECF of ester derivatives of oxolane-2-yl-carboxylic acid, oxolane-2-yl-methanol, and oxane-2-yl-methanol. This study highlights the potential of using similar compounds in electrochemical fluorination processes to obtain desirable fluorinated products, such as perfluoro(oxolane-2-yl-carbonylfluoride) (Takashi, Tamura, & Sekiya, 2005).
Carbon-Fluorine Bond Formation
The formation of carbon-fluorine bonds is a crucial aspect of chemical research involving fluorine-substituted compounds. Barthazy et al. (1999) demonstrated the reactivity of a five-coordinate fluoro complex of ruthenium(II) with various substrates, leading to bromide/fluoride exchange. This research presents a methodology that could potentially be applied to substances like 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride for creating novel fluorine-containing compounds (Barthazy et al., 1999).
CO2 Capture
In the context of environmental science and green technology, 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride and related compounds may have applications in CO2 capture. Zhao et al. (2018) conducted a study on low-viscous diamino protic ionic liquids with fluorine-substituted phenolic anions for CO2 capture, indicating the potential use of fluorine-substituted diamines in capturing and releasing CO2 efficiently (Zhao et al., 2018).
Selective Mitochondrial Labeling
In biological and medical research, fluorinated compounds like 2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride could be explored for selective labeling of cellular structures. Sánchez et al. (2014) discovered a fluorogenic dye, MitoBlue, that selectively stains functional mitochondria, exhibiting low toxicity and bright emission. Such discoveries open avenues for the use of fluorinated compounds in targeted cellular imaging (Sánchez et al., 2014).
Crystal Structure Analysis
Crystallographic studies of fluorine-containing compounds provide insights into their potential applications. Abdi, Al-Sadhan, and Ben Ali (2014) analyzed the crystal structure of bis(propane-1,3-diammonium) hexafluoridoaluminate fluoride trihydrate, showcasing the importance of such studies in understanding the properties and potential applications of similar fluorinated compounds (Abdi, Al-Sadhan, & Ben Ali, 2014).
Propiedades
IUPAC Name |
2-fluoro-2-(oxolan-3-yl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2O.2ClH/c8-7(4-9,5-10)6-1-2-11-3-6;;/h6H,1-5,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMSRPWYBBUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(oxolan-3-yl)propane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



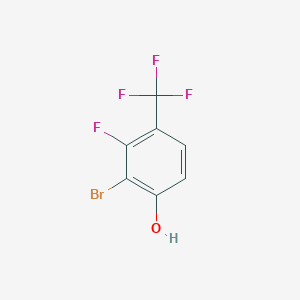
![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
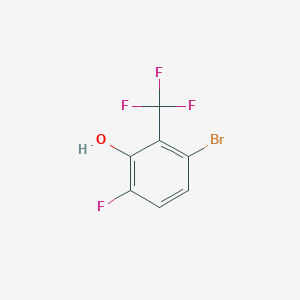
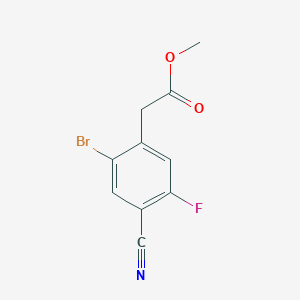
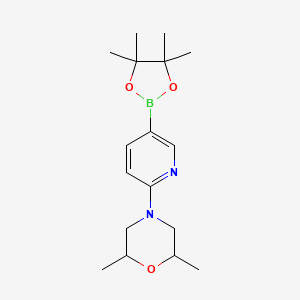
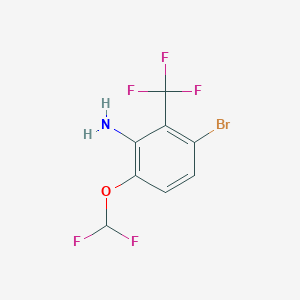
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
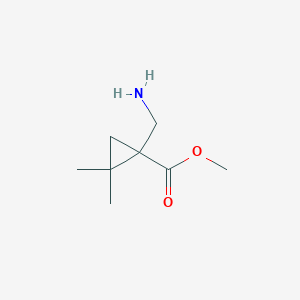
![trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1484827.png)
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)
